![molecular formula C20H20N6O2S B2359859 benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172456-73-3](/img/structure/B2359859.png)
benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules known as benzo[c][1,2,5]thiadiazol-5-yl imidazoles . It has been evaluated for its activin receptor-like kinase 5 (ALK5) activities .
Synthesis Analysis
A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles were designed, synthesized, and evaluated for their ALK5 activities . The synthesis involved the coupling of certain compounds in a mixture of THF and i-PrOH in the presence of Cs2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[c][1,2,5]thiadiazol-5-yl group, a 5-methoxy-1H-benzo[d]imidazol-2-yl group, and a piperazin-1-yl group .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against ALK5 and p38α mitogen-activated protein (MAP) kinase in enzymatic assays .Applications De Recherche Scientifique
Photovoltaics and Fluorescent Sensors
The compound and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Visible Light Organophotocatalysts
The compound has been extensively researched for use as potential visible-light organophotocatalysts . By varying the donor groups while keeping the acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Photocatalysis
The compound has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Coordination Compounds
The compound has been used in the synthesis of coordination compounds with zinc (II) and copper (I) . These compounds reveal different photophysical properties due to their diverse structures .
Drug Discovery and Design
The compound has been utilized in molecular docking studies to predict binding energies and interactions with biological targets. This demonstrates its significance in drug discovery and design.
Inhibition of the Interleukin-6 (IL-6)/JAK/STAT3 Pathway
Compounds with a similar scaffold have been tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells .
Anticancer Evaluation
The compound has been used in anticancer evaluation studies . Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .
Electronic and Optical Applications
The compound exhibits tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This marks a forward step towards the rational design of new materials for electronic and optical applications .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Benzimidazole derivatives, which share structural similarities with this compound, are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the methoxy group and piperazine ring could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Orientations Futures
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWNMZJLIQCOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
![Ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2359778.png)

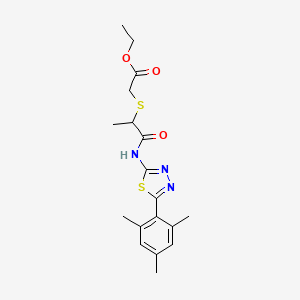
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)
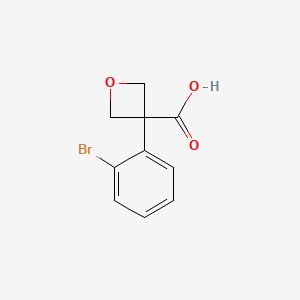
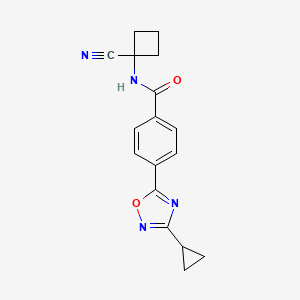
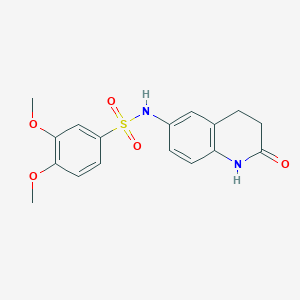
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)
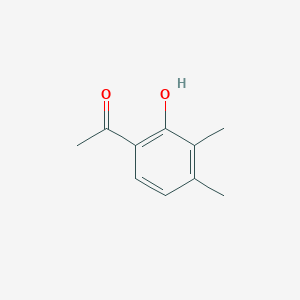
![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)